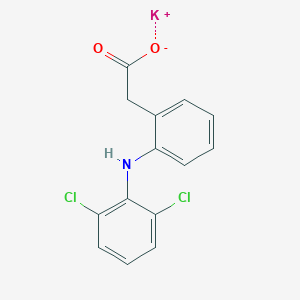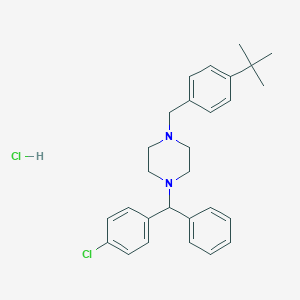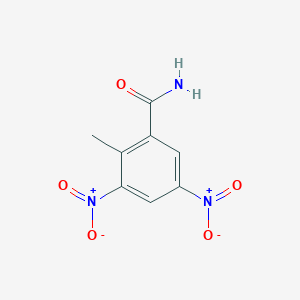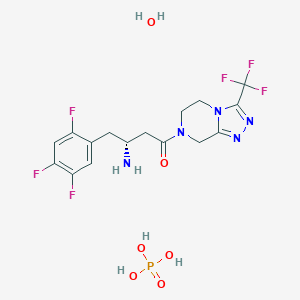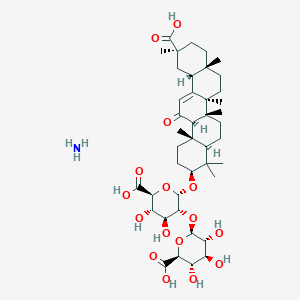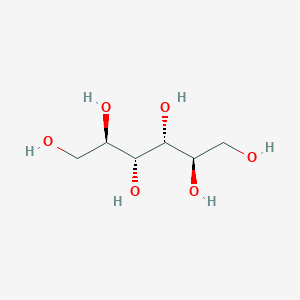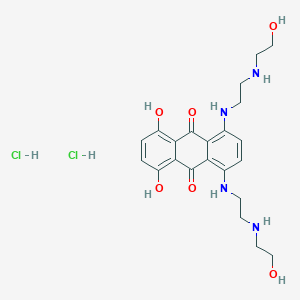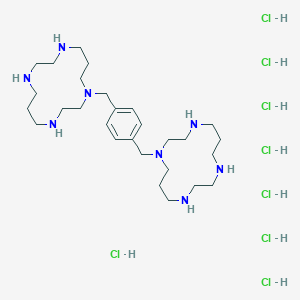
Meropenem
Descripción general
Descripción
Meropenem is a broad-spectrum carbapenem antibiotic. It is active against Gram-positive and Gram-negative bacteria. Meropenem exerts its action by penetrating bacterial cells readily and interfering with the synthesis of vital cell wall components, which leads to cell death .
Synthesis Analysis
Meropenem synthesis involves the use of a high-performance Pd/AC catalyst based on selective surface modification of activated carbon. The surface functional groups of the supports could affect the particle size, dispersion, and chemical states of the Pd nanoparticles . An efficient synthesis of meropenem has also been described that does not involve cryogenic temperatures, chromatographic purification, or reverse osmosis, making it suitable for large-scale synthesis .Molecular Structure Analysis
Meropenem has a molecular formula of C17H25N3O5S and a molecular weight of 383.5 g/mol . It is a carbapenemcarboxylic acid in which the azetidine and pyrroline rings carry 1-hydroxymethyl and 5-(dimethylcarbamoyl)pyrrolidin-3-ylthio substituents respectively .Chemical Reactions Analysis
Meropenem undergoes primarily renal elimination, therefore, dosage adjustment is required for patients with renal impairment . It is determined by an isocratic HPLC using a tris(hydroxymethyl)aminomethane buffer as a mobile phase and UV detection at 300 nm .Physical And Chemical Properties Analysis
Meropenem is a broad-spectrum β-lactam antibiotic that penetrates most body fluids and tissues rapidly after intravenous administration . It showed rapid penetration of gynecological tissues within approximately 1 hour .Aplicaciones Científicas De Investigación
Treatment of Serious Bacterial Infections
Meropenem is a carbapenem antibiotic approved by the US Food and Drug Administration for the treatment of serious bacterial infections . It has shown efficacy as initial empirical therapy for the treatment of nosocomial pneumonia .
Activity Against β-lactamase-producing Bacteria
Unlike other β-lactam antibiotics, carbapenems like Meropenem have shown activity against extended-spectrum β-lactamase-producing and AmpC chromosomal β-lactamase-producing bacteria .
Treatment of Complicated Skin and Skin-structure Infections
Meropenem is approved for the treatment of complicated skin and skin-structure infections . It has been associated with a reduced length of hospital stay and a shorter duration of therapy among patients with these infections .
Treatment of Complicated Intra-abdominal Infections
Meropenem is also used for the treatment of complicated intra-abdominal infections . In clinical trials, it has shown a higher clinical cure rate than imipenem/cilastatin in patients with complicated intra-abdominal infections .
Treatment of Pediatric Bacterial Meningitis
Meropenem is approved for the treatment of pediatric bacterial meningitis in patients aged 3 months and older . It has shown significantly higher response rates than cefotaxime in this application .
Pharmacokinetic and Pharmacodynamic Properties
Meropenem penetrates most body fluids and tissues rapidly after intravenous administration . It undergoes primarily renal elimination, so dosage adjustment is required for patients with renal impairment . It has time-dependent bactericidal activity, and the percentage of time that free-drug concentrations are higher than the minimum inhibitory concentration (MIC) best characterizes the drug’s pharmacodynamic profile .
Combination Therapy with Vaborbactam
Meropenem can be used in combination with vaborbactam, a recently FDA-approved beta-lactam combinational therapy . This combination is being reviewed for its structure rationale, activity gamut, pharmacodynamic/pharmacokinetic properties, and toxicity .
Treatment of Septicaemiae Secondary to Serious Bacterial Infections
In patients with septicaemiae secondary to a serious bacterial infection, meropenem was as effective as ceftazidime with or without amikacin, with clinical response rates at the end of treatment of 92% and 94% for the respective treatments .
Mecanismo De Acción
Target of Action
Meropenem, a broad-spectrum carbapenem antibiotic, is active against both Gram-positive and Gram-negative bacteria . Its primary targets are the penicillin-binding proteins (PBPs) located within the bacterial cell wall .
Mode of Action
Meropenem exerts its bactericidal activity by inhibiting cell wall synthesis . It readily penetrates the cell wall of most Gram-positive and Gram-negative bacteria to reach its PBP targets . By binding to these PBPs, Meropenem inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . This interference with vital cell wall components leads to bacterial cell death .
Biochemical Pathways
Meropenem’s action affects various metabolic pathways. For instance, in the treatment of Pseudomonas aeruginosa, it has been found to disrupt fatty acid metabolism, peptidoglycan synthesis, and lipopolysaccharide metabolism . Over time, it also interferes with amino acid metabolism, nucleotide metabolism, and central carbon metabolism pathways, including the tricarboxylic acid cycle and pentose phosphate pathway .
Pharmacokinetics
Meropenem exhibits time-dependent bactericidal activity, characterized by the percentage of time that free-drug concentrations are higher than the minimum inhibitory concentration (MIC) of the bacteria . It is primarily eliminated through the kidneys, and dosage adjustment is required for patients with renal impairment . The clearance for a typical patient is 4.20 L/h and the volume of distribution is approximately 44 L .
Result of Action
The result of Meropenem’s action is the death of the bacterial cells. By inhibiting the synthesis of vital cell wall components, the structural integrity of the bacterial cell wall is compromised, leading to cell lysis and death .
Action Environment
The efficacy of Meropenem can be influenced by various environmental factors. For instance, critically ill patients are more prone to pharmacokinetic variability than other patients, which can affect the effective blood concentration of Meropenem . Additionally, the presence of β-lactamase producing bacteria can affect Meropenem’s action, as it is more resistant to breakdown by these bacteria .
Direcciones Futuras
The therapeutic monitoring of meropenem can be beneficial as it adjusts the treatment and aids clinical outcomes. It does so by indicating the appropriate dosage and preventing failure, toxicity, and possible antimicrobial resistance . The multidisciplinary effort, basic knowledge, and communication among the medical team are also essential .
Propiedades
IUPAC Name |
(4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4/h7-12,18,21H,5-6H2,1-4H3,(H,24,25)/t7-,8-,9+,10+,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJNNHOOLUXYBV-PQTSNVLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)N(C)C)C(=O)O)[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045526 | |
| Record name | Meropenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Meropenem | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014898 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly, 5.63e+00 g/L | |
| Record name | Meropenem | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00760 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Meropenem | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014898 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The bactericidal activity of meropenem results from the inhibition of cell wall synthesis. Meropenem readily penetrates the cell wall of most Gram-positive and Gram-negative bacteria to reach penicillin-binding- protein (PBP) targets. Its strongest affinities are toward PBPs 2, 3 and 4 of Escherichia coli and Pseudomonas aeruginosa; and PBPs 1, 2 and 4 of Staphylococcus aureus., The bactericidal activity of meropenem results from the inhibition of cell wall synthesis. Meropenem readily penetrates the cell wall of most Gram-positive and Gram-negative bacteria to reach penicillin-binding-protein (PBP) targets. Its strongest affinities are toward PBPs 2, 3 and 4 of Escherichia coli and Pseudomonas aeruginosa; and PBPs 1, 2, and 4 of Staphylococcus aureus. Bactericidal concentrations (defined as a 3 log10 reduction in cell counts within 12 to 24 hours) are typically 1-2 times the bacteriostatic concentrations of meropenem, with the exception of Listeria monocytogenes, against which lethal activity is not observed. | |
| Record name | Meropenem | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00760 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Meropenem | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8019 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Meropenem | |
CAS RN |
96036-03-2, 119478-56-7 | |
| Record name | Meropenem | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96036-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meropenem [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096036032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meropenem | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00760 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Meropenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4R,5S,6S)-3-[[(3S,5S)-5-[(dimethylamino)carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Meropenem trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEROPENEM ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YOP6PX0BAO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Meropenem | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8019 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Meropenem | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014898 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Meropenem exert its antibacterial activity?
A1: Meropenem is a beta-lactam antibiotic belonging to the carbapenem class. [, , , ] It exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs) located within the bacterial cell wall. [, ] These proteins are essential for peptidoglycan synthesis, a crucial component of the bacterial cell wall. [, ] By inhibiting PBPs, Meropenem disrupts cell wall integrity, leading to bacterial cell death. [, ]
Q2: Does Meropenem cross the blood-brain barrier?
A2: Yes, Meropenem demonstrates good penetration into the cerebrospinal fluid (CSF), making it suitable for treating bacterial meningitis. [] Studies have shown its effectiveness in animal models of meningitis caused by common pathogens such as Haemophilus influenzae, Neisseria meningitidis, and Streptococcus pneumoniae. []
Q3: What is the molecular formula and weight of Meropenem?
A3: The molecular formula of Meropenem is C17H25N3O5S, and its molecular weight is 383.45 g/mol. [, , ]
Q4: What spectroscopic data is available for characterizing Meropenem?
A4: Analytical methods employed for Meropenem characterization and quantification include high-performance liquid chromatography (HPLC) [, , ] and liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS). [] These techniques provide valuable information about the compound's structure, purity, and concentration in various matrices.
Q5: Does Meropenem degrade in the presence of renal dehydropeptidase-I (DHP-I)?
A5: Unlike Imipenem, another carbapenem antibiotic, Meropenem is stable against degradation by DHP-I. [, ] This stability eliminates the need for co-administration with DHP-I inhibitors, simplifying its use and reducing potential side effects. [, ]
Q6: How stable is Meropenem in plasma samples?
A6: Meropenem, like other carbapenems, is susceptible to hydrolysis in plasma. [] To ensure accurate quantification in pharmacokinetic studies, it is crucial to add stabilizers like HEPES to plasma samples immediately after collection. []
Q7: Can Meropenem be used to treat infections caused by carbapenem-resistant bacteria?
A7: While Meropenem is effective against many bacterial species, the emergence of carbapenem-resistant bacteria poses a significant challenge. [, , , , , ] Carbapenem resistance can arise from various mechanisms, including the production of carbapenemases, decreased affinity for PBPs, and activation of efflux pumps. []
Q8: Have mathematical models been used to study the effectiveness of Meropenem?
A8: Yes, mathematical models have been employed to predict the bacterial response to various Meropenem dosing regimens. [] These models incorporate pharmacokinetic parameters and bacterial susceptibility data to assess the likelihood of successful treatment and resistance development. []
Q9: How does the presence of a methyl group in Meropenem's structure influence its activity?
A9: The introduction of a methyl group to the β-lactam and pyrrolidine rings of Meropenem enhances its stability against DHP-I. [] This structural modification contributes to its favorable pharmacokinetic profile and allows for its administration without DHP-I inhibitors. []
Q10: Are there any formulation strategies for Meropenem?
A10: Meropenem is available as an intravenous formulation. [, , ] Research exploring the formulation of Meropenem with nanoparticles, such as glucosamine gold nanoparticles, has shown promise in enhancing its antibiofilm activity against Pseudomonas aeruginosa. []
Q11: How is Meropenem eliminated from the body?
A11: Meropenem is primarily eliminated via renal excretion, with approximately 70% of the drug excreted unchanged in the urine. [, ] Dosage adjustments are necessary for patients with renal impairment to prevent drug accumulation and potential toxicity. []
Q12: What factors influence Meropenem's pharmacokinetics?
A12: Studies have identified several factors that can impact Meropenem's pharmacokinetic parameters. [, , , ] These include age, weight, creatinine clearance, and albumin levels. [, , , ] These factors need to be considered when determining appropriate dosing regimens, especially in critically ill infants and children. []
Q13: Has the efficacy of Meropenem been tested in animal models of infection?
A14: Yes, preclinical studies in animal models have demonstrated Meropenem's efficacy in treating various infections, including those caused by multidrug-resistant (MDR) bacteria. [, ] In a mouse model of pulmonary infection caused by MDR Pseudomonas aeruginosa, combining Meropenem with Fosfomycin significantly improved survival rates and reduced bacterial burden compared to either drug alone. []
Q14: Are there concerns about the emergence of Meropenem resistance?
A15: Yes, the emergence of resistance to Meropenem is a growing concern, particularly among gram-negative bacteria. [, , , , , ]
Q15: What mechanisms contribute to Meropenem resistance?
A16: Several mechanisms can lead to Meropenem resistance, including the production of carbapenemases (such as KPC and NDM), [, , , , ] decreased affinity for PBPs, and increased activity of efflux pumps. [, ] These mechanisms can coexist, making treatment increasingly challenging. []
Q16: What are the common methods used for analyzing Meropenem concentrations?
A17: HPLC and LC-MS/MS are widely used for the quantitative determination of Meropenem concentrations in various matrices, including plasma, bile, and tissue samples. [, , , ] These methods offer high sensitivity and selectivity, allowing for accurate pharmacokinetic and drug penetration studies. [, , , ]
Q17: Have any novel analytical methods been developed for Meropenem detection?
A18: Researchers have developed Carba PBP, a rapid and sensitive lateral flow assay based on penicillin-binding protein (PBP) competition, for detecting carbapenemase activity. [] This novel method offers advantages over traditional methods like Carba NP in terms of speed and sensitivity, particularly for detecting carbapenemases with low activity. []
Q18: Are there any alternative antibiotics for treating infections caused by Meropenem-resistant bacteria?
A19: Identifying alternative treatment options for Meropenem-resistant infections is crucial. [, , , , , ] Several antibiotic combinations have shown synergistic activity against MDR and extensively drug-resistant (XDR) Klebsiella pneumoniae, including Meropenem-Gentamicin, Colistin-Rifampicin, and Meropenem-Fosfomycin. []
Q19: Are there any surveillance programs monitoring Meropenem resistance?
A20: The SMART Surveillance Program is an example of a multicenter initiative collecting data on antibiotic resistance patterns, including those for Meropenem. [] Such programs are essential for understanding the epidemiology of resistance, informing treatment guidelines, and guiding the development of new antibiotics.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




